molecular formula C9H14N2OS B6523028 4-(4,5-dimethyl-1,3-thiazol-2-yl)morpholine CAS No. 1439378-23-0

4-(4,5-dimethyl-1,3-thiazol-2-yl)morpholine

Cat. No. B6523028
CAS RN: 1439378-23-0
M. Wt: 198.29 g/mol
InChI Key: QWHWJRGEQCBGPC-UHFFFAOYSA-N
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Description

“4-(4,5-dimethyl-1,3-thiazol-2-yl)morpholine” is a compound that contains a thiazole ring. Thiazoles are a class of five-membered heterocyclic compounds, which contain sulfur and nitrogen atoms . Thiazoles are important in various fields such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Synthesis Analysis

The synthesis of thiazole derivatives has been a topic of interest for many researchers. The C − H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions . Various 2,5-diarylthiazole derivatives were synthesized in good yields .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazoles are capable of undergoing various chemical reactions. For instance, NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT, which is chemically 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, to its insoluble formazan, which has a purple color .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

4-(4,5-dimethyl-1,3-thiazol-2-yl)morpholine has been used in a variety of scientific research applications, including as a model compound for studying enzyme inhibition, as a ligand for metal ions, and as a component of a drug-delivery system. It has also been used to study the effects of thiazole derivatives on the activity of enzymes, as well as to study the role of metal ions in the activity of enzymes.

Advantages and Limitations for Lab Experiments

4-(4,5-dimethyl-1,3-thiazol-2-yl)morpholine has several advantages for use in laboratory experiments, including its water solubility, its low toxicity, and its stability in aqueous solutions. However, it has several limitations, including its low solubility in organic solvents, its low reactivity, and its tendency to form complexes with metal ions.

Future Directions

Future research on 4-(4,5-dimethyl-1,3-thiazol-2-yl)morpholine could focus on the development of new synthesis methods, the study of its effects on other enzymes, and the development of new applications for it. Additionally, further research could be conducted on its effects on the immune system, its potential anti-inflammatory and anti-cancer properties, and its ability to modulate the activity of enzymes. Further research could also be conducted on its use as a drug delivery system, as well as its potential applications in the field of nanotechnology.

Synthesis Methods

4-(4,5-dimethyl-1,3-thiazol-2-yl)morpholine can be synthesized by reacting 4-methylmorpholine-N-oxide with 4,5-dimethylthiazole in aqueous solution. The reaction is conducted in a three-phase system, consisting of an aqueous solution, a water-immiscible organic solvent, and a solid phase. The reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

properties

IUPAC Name

4-(4,5-dimethyl-1,3-thiazol-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS/c1-7-8(2)13-9(10-7)11-3-5-12-6-4-11/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHWJRGEQCBGPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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